An In-Depth Technical Guide to 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyrimidin-5-yl-benzoic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction, including a step-by-step methodology and an analysis of the reaction mechanism. Furthermore, it presents a complete characterization of the compound, featuring an in-depth analysis of its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The guide also explores the potential applications of this molecule, drawing on the established biological significance of the pyrimidine core in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic scaffold that is pervasive in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the structure and function of nucleic acids. In medicinal chemistry, the pyrimidine ring is considered a "privileged" structure due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
The incorporation of a pyrimidine moiety into a molecular framework can profoundly influence its pharmacokinetic and pharmacodynamic properties.[2] Consequently, pyrimidine derivatives have been successfully developed into a diverse range of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[3] The fusion of a pyrimidine ring with other aromatic systems, such as a benzoic acid ester, generates hybrid molecules with unique three-dimensional structures and electronic properties, offering exciting opportunities for the development of novel drug candidates. This guide focuses on a specific example of such a hybrid molecule: 3-Pyrimidin-5-yl-benzoic acid methyl ester.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Pyrimidin-5-yl-benzoic acid methyl ester consists of a pyrimidine ring linked at its 5-position to the 3-position of a methyl benzoate moiety.
Molecular Formula: C₁₂H₁₀N₂O₂
Molecular Weight: 214.22 g/mol
IUPAC Name: Methyl 3-(pyrimidin-5-yl)benzoate
CAS Number: 579475-04-0
A detailed summary of the physicochemical properties is provided in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions for its handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₂ | N/A |
| Molecular Weight | 214.22 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Predicted |
| logP | 1.6 - 2.5 (Predicted) | N/A |
Synthesis of 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester
The synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to biaryl compounds. The general strategy involves the coupling of a pyrimidine-containing boronic acid or ester with a benzoic acid derivative bearing a suitable leaving group, or vice versa.
A logical and commonly employed approach is the reaction between 5-bromopyrimidine and methyl 3-(dihydroxyboryl)benzoate. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield and purity of the desired product.
Caption: General workflow for the synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester.
Materials:
-
5-Bromopyrimidine
-
Methyl 3-(dihydroxyboryl)benzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopyrimidine (1.0 eq), methyl 3-(dihydroxyboryl)benzoate (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Pyrimidin-5-yl-benzoic acid methyl ester as a solid.[4]
Rationale Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its reliability with a wide range of substrates.[5]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant hydrolysis of the methyl ester.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Spectroscopic Characterization
Thorough characterization of the synthesized 3-Pyrimidin-5-yl-benzoic acid methyl ester is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H-2 | ~9.2 | s | - |
| Pyrimidine H-4, H-6 | ~9.0 | s | - |
| Benzoate H-2 | ~8.3 | t | ~1.5 |
| Benzoate H-4 | ~8.1 | dt | ~7.8, 1.5 |
| Benzoate H-6 | ~7.8 | dt | ~7.8, 1.5 |
| Benzoate H-5 | ~7.6 | t | ~7.8 |
| -OCH₃ | ~3.9 | s | - |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.[6]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~166 |
| Pyrimidine C-2 | ~158 |
| Pyrimidine C-4, C-6 | ~157 |
| Benzoate C-1 | ~135 |
| Benzoate C-3 | ~134 |
| Benzoate C-5 | ~132 |
| Benzoate C-6 | ~130 |
| Benzoate C-2 | ~129 |
| Benzoate C-4 | ~129 |
| Pyrimidine C-5 | ~125 |
| -OCH₃ | ~52 |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.[7]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups in the molecule.[8][9]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1720 (strong) |
| C=N, C=C (Aromatic) | ~1600-1450 (multiple bands) |
| C-O (Ester) | ~1250 (strong) |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Methyl) | ~2950 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): m/z = 214.07
-
Key Fragmentation Peaks: Expect to observe fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 183) and the carbomethoxy group (-COOCH₃, m/z = 155).[10]
Potential Applications in Drug Discovery
While specific biological activity data for 3-Pyrimidin-5-yl-benzoic acid methyl ester is not extensively reported in the public domain, the structural motifs present in the molecule suggest several potential avenues for its application in drug discovery.
Caption: Potential research and development applications stemming from the 3-Pyrimidin-5-yl-benzoic acid methyl ester scaffold.
Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the design of kinase inhibitors. Numerous FDA-approved drugs targeting various kinases, such as imatinib and gefitinib, feature a pyrimidine ring. The nitrogen atoms of the pyrimidine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The benzoic acid ester portion of the molecule can be further functionalized to explore interactions with other regions of the ATP-binding pocket, potentially leading to the development of potent and selective kinase inhibitors.[11]
Anticancer Agents
Given the role of kinases in cell signaling and proliferation, many kinase inhibitors are effective anticancer agents.[12] Derivatives of 3-Pyrimidin-5-yl-benzoic acid could be explored for their cytotoxic effects against various cancer cell lines.[1][3] Structure-activity relationship (SAR) studies, involving modification of both the pyrimidine and benzoate rings, could lead to the identification of compounds with potent antiproliferative activity.
Other Enzyme Inhibitors
The structural features of this molecule may also lend themselves to the inhibition of other enzymes. The ester functionality could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then interact with the active sites of various enzymes. The aromatic rings provide a scaffold for introducing substituents that can modulate binding affinity and selectivity.
Conclusion
3-Pyrimidin-5-yl-benzoic acid methyl ester is a readily accessible heterocyclic compound with significant potential as a building block in drug discovery. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides an efficient means for its synthesis. The presence of the privileged pyrimidine scaffold, combined with the readily modifiable benzoic acid ester moiety, makes this molecule an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This technical guide provides a solid foundation of its synthesis and characterization, empowering researchers to further explore its potential in medicinal chemistry.
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